molecular formula C16H14O2 B14001261 2-Benzyl-3-phenylprop-2-enoic acid CAS No. 4361-83-5

2-Benzyl-3-phenylprop-2-enoic acid

Cat. No.: B14001261
CAS No.: 4361-83-5
M. Wt: 238.28 g/mol
InChI Key: KNEFRHCUYCDKRK-UHFFFAOYSA-N
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Description

2-Benzyl-3-phenylprop-2-enoic acid, also known as cinnamic acid, is an organic compound with the formula C(_9)H(_8)O(_2). It is a white crystalline compound that is slightly soluble in water and freely soluble in many organic solvents. This compound is classified as an unsaturated carboxylic acid and occurs naturally in a number of plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinnamic acid can be synthesized through several methods:

Industrial Production Methods

Industrially, cinnamic acid is produced by the Perkin reaction or by the condensation of benzaldehyde with acetic anhydride. These methods are preferred due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Cinnamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cinnamic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cinnamic acid can be compared with other similar compounds such as:

    Benzoic Acid: Unlike cinnamic acid, benzoic acid lacks the double bond and phenyl ring conjugation.

    Phenylacetic Acid: This compound has a similar structure but lacks the double bond present in cinnamic acid.

    Phenylpropanoic Acid: Similar to cinnamic acid but with a saturated carbon chain.

Cinnamic acid is unique due to its conjugated double bond and phenyl ring, which contribute to its distinct chemical properties and reactivity .

Properties

IUPAC Name

2-benzyl-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c17-16(18)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-11H,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEFRHCUYCDKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282484
Record name 2-benzyl-3-phenylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4361-83-5
Record name 2-benzyl-3-phenylprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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